

Application Notes and Protocols for Designing Clinical Trials with Repotrectinib

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Compound of Interest

Compound Name: Repotrectinib

Cat. No.: B610555

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Introduction

Repotrectinib (brand name Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK fusion proteins.^{[1][2]} Its compact, macrocyclic structure allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including solvent-front and gatekeeper mutations.^{[2][3][4][5]}

Repotrectinib has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-fusion positive solid tumors, in both TKI-naïve and previously treated populations.^{[6][7]}

These application notes provide a comprehensive overview of the preclinical and clinical data on **repotrectinib**, along with detailed protocols for key experimental assays and guidance for designing clinical trials.

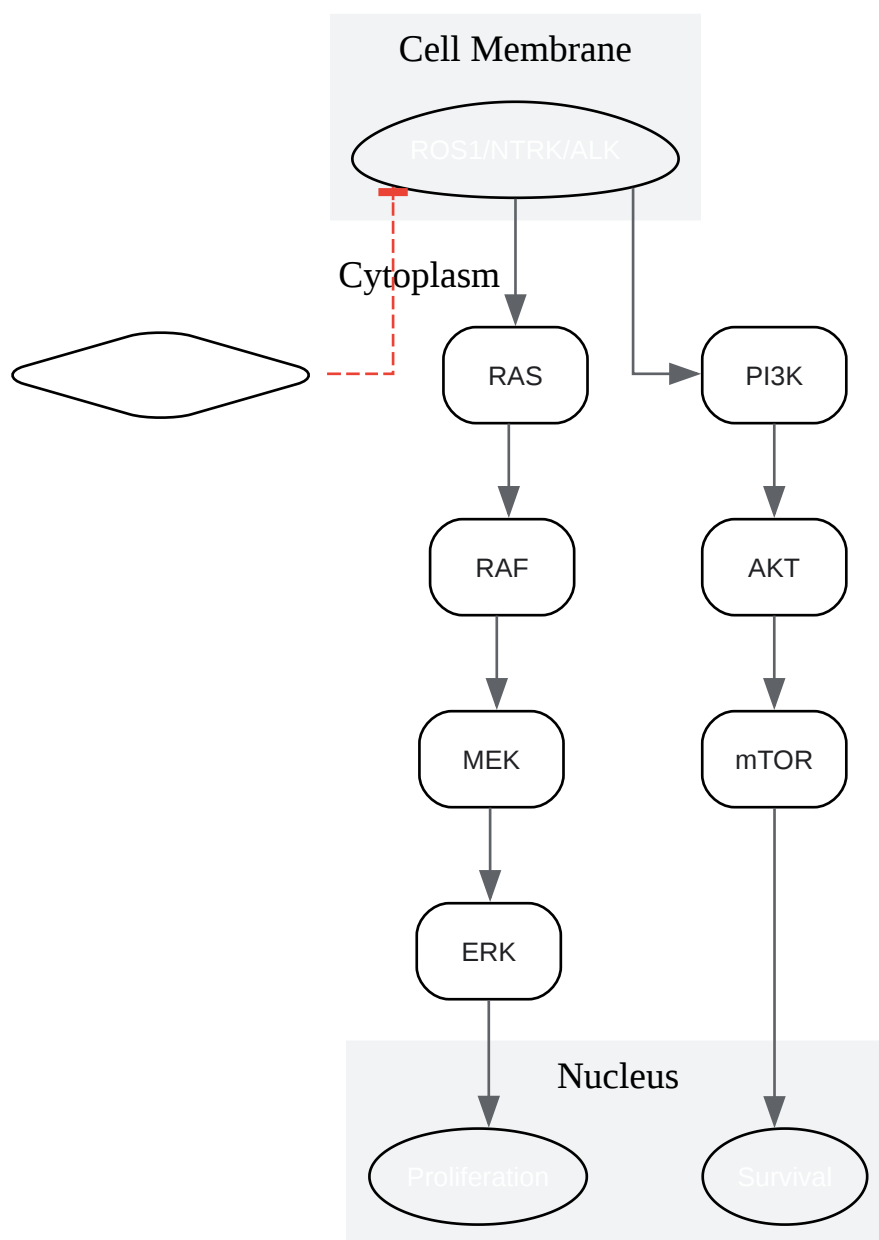
Mechanism of Action

Repotrectinib is an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK) A, B, and C, and Anaplastic Lymphoma Kinase (ALK).^{[1][8]} By binding to the ATP-binding pocket of these kinases, **repotrectinib** blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.^[9] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells driven by these oncogenic fusions.^[9] A key feature of

repotrectinib is its ability to bind effectively to both wild-type and mutated kinase domains, including the G2032R solvent-front mutation in ROS1, a common mechanism of resistance to crizotinib.[3][10]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by **repotrectinib**.



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Repotrectinib inhibits ROS1/NTRK/ALK signaling pathways.

Preclinical Data

Repotrectinib has demonstrated potent and selective inhibitory activity against ROS1, TRK, and ALK kinases in both biochemical and cellular assays.

In Vitro Kinase Inhibition

Kinase Target	IC50 (nM)
ROS1 (WT)	0.07[1][11][12]
TRKA (WT)	0.83[1][11][12]
TRKB (WT)	0.05[1][11][12]
TRKC (WT)	0.1[1][11][12]
ALK (WT)	1.01[1][8][11]
ALK (G1202R)	1.26[1][8][11]
ALK (L1196M)	1.08[1][8][11]
JAK2	1.04[1][12]
SRC	5.3[1][8][11]
FAK	6.96[1][12]

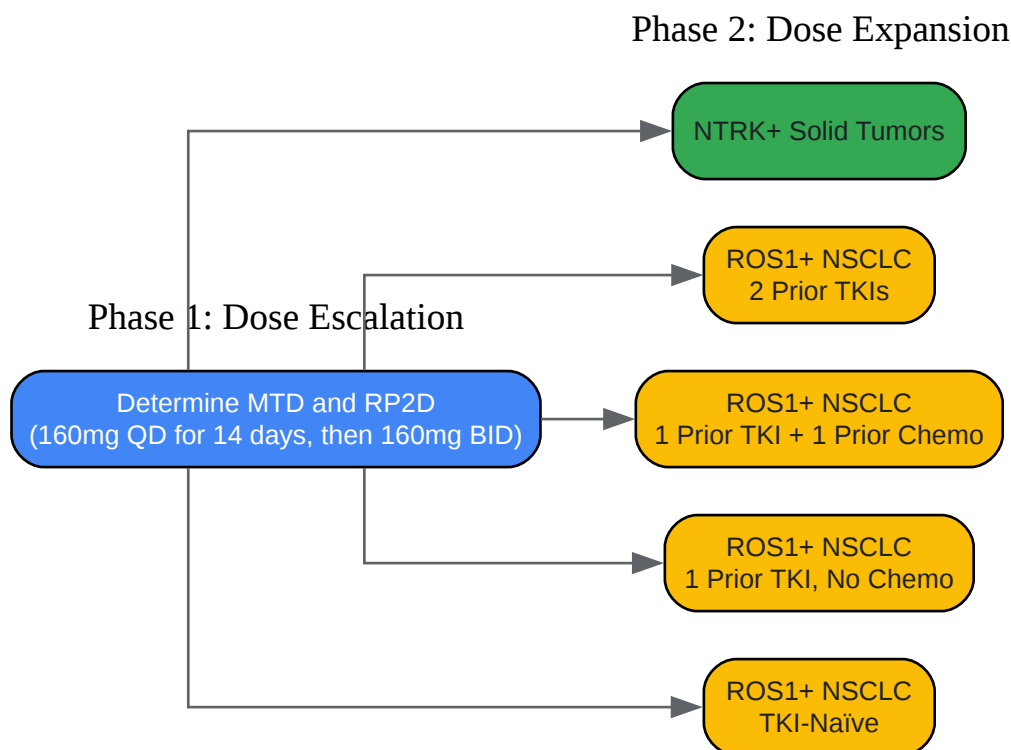
Cellular Activity

Cell Line	Fusion/Mutation	Assay	IC50 (nM)
NIH3T3	CD74-ROS1	Phosphorylation	<1[9]
KM12	TPM3-TRKA	Phosphorylation	<1[9]
Karpas-299	NPM-ALK	Phosphorylation	<3[9]
H2228	EML4-ALK	Cell Proliferation	100[1][11]
Ba/F3	EML4-ALK (G1202R)	Cell Proliferation	3.3[9]
Ba/F3	CD74-ROS1 (G2032R)	Cell Proliferation	3.3[13]

Clinical Trial Design: The TRIDENT-1 Study

The pivotal Phase 1/2 TRIDENT-1 trial (NCT03093116) evaluated the safety and efficacy of **repotrectinib** in patients with advanced solid tumors harboring ROS1, NTRK, or ALK rearrangements.[7][14]

Study Design



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TRIDENT-1 Clinical Trial Workflow.

Key Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Histologically confirmed locally advanced or metastatic solid tumor	Symptomatic brain metastases[15]
Documented ROS1, NTRK, or ALK gene fusion	Prior treatment with repotrectinib
Measurable disease per RECIST v1.1[15]	Clinically significant cardiovascular disease[3]
ECOG performance status of 0-1[15]	Other active malignancies[3]

Clinical Efficacy (TRIDENT-1)

Patient Cohort	Number of Patients	Overall Response Rate (ORR)	Median Duration of Response (DOR)
ROS1+ NSCLC (TKI-Naïve)	71	79% [6] [7]	34.1 months [6] [7]
ROS1+ NSCLC (1 Prior TKI, No Chemo)	56	38% [6] [7]	14.8 months [6] [7]

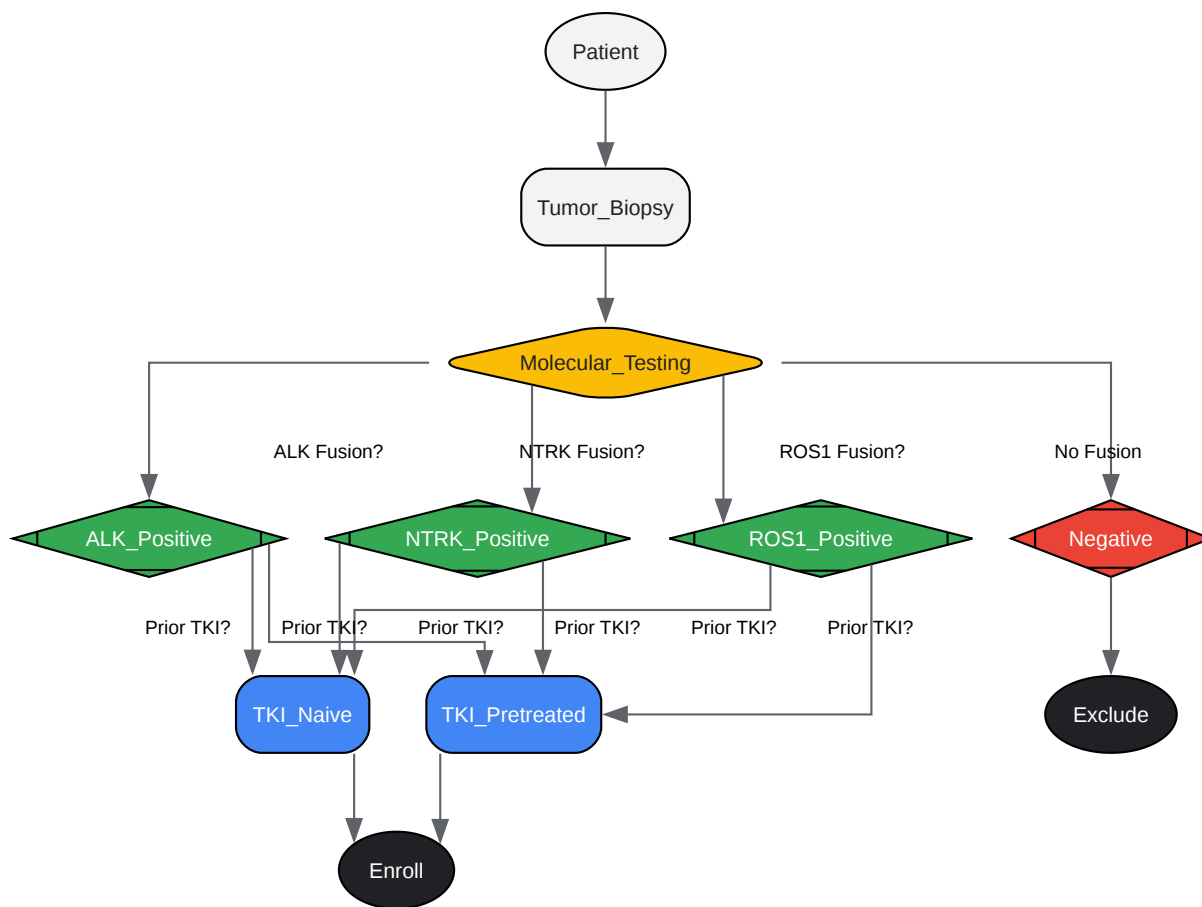
Safety and Tolerability

The most common adverse reactions reported in the TRIDENT-1 trial were dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, and cognitive disorders.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Patient Stratification Logic

For clinical trials involving **repotrectinib**, patient stratification is critical to ensure the appropriate population is enrolled.



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Patient stratification for **repotrectinib** clinical trials.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **repotrectinib** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., Ba/F3 engineered with ROS1 or NTRK fusions)
- **Repotrectinib**

- Cell culture medium and supplements
- 384-well white plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

Protocol:

- Seed 2,000 cells per well in a 384-well white plate and incubate for 24 hours.[\[13\]](#)
- Prepare serial dilutions of **repotrectinib** in culture medium.
- Treat cells with varying concentrations of **repotrectinib** and incubate for 72 hours.[\[13\]](#)
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting

Objective: To assess the effect of **repotrectinib** on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

- Cancer cell lines
- **Repotrectinib**

- Lysis buffer (e.g., RIPA buffer)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., nitrocellulose)
- Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells and grow to 70-80% confluency.
- Treat cells with **repotrectinib** at various concentrations for a specified time (e.g., 4 hours).[\[5\]](#)
- Wash cells with ice-cold PBS and lyse with lysis buffer.[\[16\]](#)
- Determine protein concentration using a BCA assay.
- Denature protein lysates by boiling in SDS sample buffer.[\[16\]](#)
- Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[\[5\]](#)[\[17\]](#)
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[\[17\]](#)
- Incubate the membrane with primary antibody overnight at 4°C.[\[5\]](#)[\[16\]](#)
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[5\]](#)[\[17\]](#)
- Add chemiluminescent substrate and capture the signal using an imaging system.[\[5\]](#)

Fluorescence In Situ Hybridization (FISH)

Objective: To detect ROS1 or NTRK gene rearrangements in tumor tissue.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) on charged slides.[\[4\]](#)[\[18\]](#)
- Break-apart FISH probe for the target gene (e.g., ROS1)
- Pre-treatment and hybridization reagents
- Fluorescence microscope

Protocol:

- Deparaffinize and rehydrate FFPE tissue sections.
- Perform heat-induced epitope retrieval.
- Digest with protease.
- Apply the FISH probe to the tissue and co-denature the probe and target DNA.
- Hybridize overnight in a humidified chamber.
- Perform post-hybridization washes to remove unbound probe.
- Counterstain with DAPI.
- Analyze under a fluorescence microscope, scoring a minimum of 100 interphase cells.[\[4\]](#)
- A positive result for a gene rearrangement is indicated by the separation of the 5' (green) and 3' (red) signals.

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